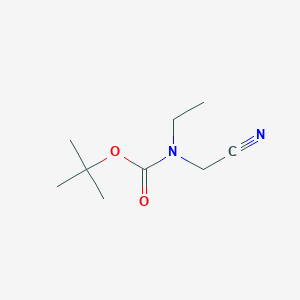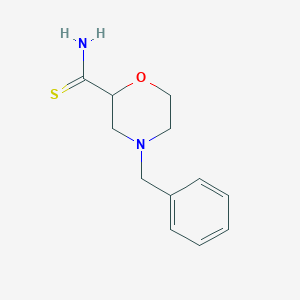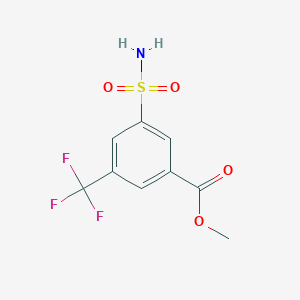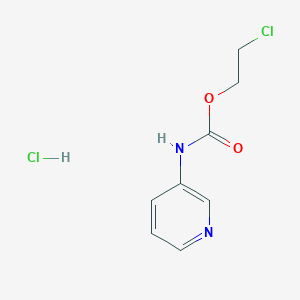![molecular formula C10H9FN2 B1373133 4-Allyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1228665-89-1](/img/structure/B1373133.png)
4-Allyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
“4-Allyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine” is a fluorinated building block with the empirical formula C10H9FN2 . It has a molecular weight of 176.19 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isFc1cnc2[nH]ccc2c1CC=C . This indicates that the compound contains a fluorine atom attached to a pyrrolopyridine ring, which is further substituted with an allyl group . Physical and Chemical Properties Analysis
“this compound” is a solid compound . More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the sources retrieved.Wissenschaftliche Forschungsanwendungen
Synthesis Methods
4-Allyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine can be synthesized via various methods. For instance, Thibault et al. (2003) described two routes for preparing 4-fluoro-1H-pyrrolo[2,3-b]pyridine, including regioselective fluorination techniques (Thibault et al., 2003). Additionally, Wang et al. (2006) reported a practical synthesis of a related compound, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, highlighting methods to introduce different moieties into the structure (Wang et al., 2006).
Biological Activity
In the field of medicinal chemistry, pyrrolo[2,3-b]pyridine derivatives have shown significant biological activity. Carbone et al. (2013) synthesized nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and assessed their effects in models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds were found to act as cyclin-dependent kinase 1 inhibitors and displayed antitumor activity (Carbone et al., 2013).
Pharmaceutical Applications
The development of pharmaceutical compounds is another significant application. Yang et al. (2019) discovered a series of PB2 inhibitors containing the skeleton 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one, demonstrating potential for anti-influenza drug discovery (Yang et al., 2019). Additionally, Zafar et al. (2018) investigated improving the aqueous solubility of thieno[2,3-b]pyridine antiproliferatives, another aspect crucial for clinical applications (Zafar et al., 2018).
Analytical Chemistry
In the domain of analytical chemistry, Maity et al. (2018) utilized the pyrrolo[3,4-c]pyridine structure for developing fluorescent chemosensors, highlighting their application in sensing Fe3+/Fe2+ cations and imaging in living cells (Maity et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds have been reported to have potent activities against the fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
If we consider its similarity to other fgfr inhibitors, it may bind to these receptors, inhibiting their activity and thus blocking the downstream signaling pathways .
Biochemical Pathways
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .
Result of Action
In vitro, similar compounds have been shown to inhibit cell proliferation and induce apoptosis. They also significantly inhibit the migration and invasion of cells .
Safety and Hazards
This compound is classified as Eye Damage 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Biochemische Analyse
Biochemical Properties
4-Allyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting their activity and leading to changes in the metabolism of other compounds . Additionally, this compound can bind to specific proteins, potentially altering their function and impacting various cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It can also affect cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, it may inhibit the activity of certain kinases, resulting in altered phosphorylation states of downstream targets . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, toxic or adverse effects can occur, including hepatotoxicity or nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways . These interactions can result in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic anion transporters, and distributed to various cellular compartments . Its localization and accumulation within cells can impact its activity and function, potentially leading to localized effects on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .
Eigenschaften
IUPAC Name |
5-fluoro-4-prop-2-enyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-2-3-7-8-4-5-12-10(8)13-6-9(7)11/h2,4-6H,1,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFTUUKTEVFJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C2C=CNC2=NC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678421 | |
| Record name | 5-Fluoro-4-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-89-1 | |
| Record name | 5-Fluoro-4-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(Cyclopropylmethyl)amino]methyl}phenol hydrochloride](/img/structure/B1373050.png)

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1373053.png)
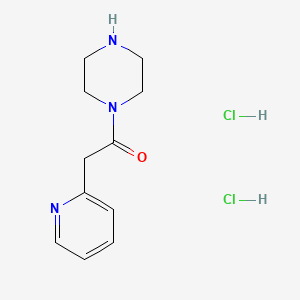
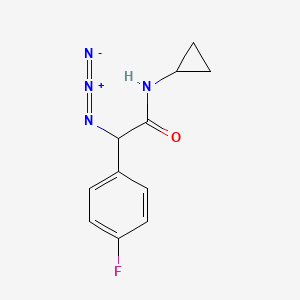

![[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1373062.png)
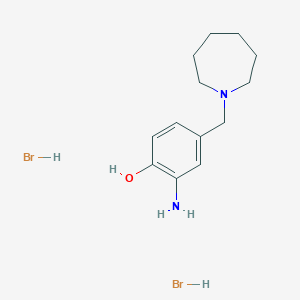
![1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B1373067.png)
![3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B1373068.png)
